

# A Comparative Guide to the ABTS Assay and Other Antioxidant Methods

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## Compound of Interest

Compound Name: *ABTS diammonium salt*

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For researchers, scientists, and drug development professionals, the accurate assessment of antioxidant capacity is crucial. The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) or ABTS assay is a widely adopted method, but its correlation with other common antioxidant assays can vary depending on the sample matrix and the mechanism of antioxidant action. This guide provides a comprehensive comparison of the ABTS assay with other prevalent methods, including DPPH, ORAC, FRAP, and CUPRAC, supported by experimental data and detailed protocols.

## Correlation of ABTS with Other Antioxidant Assays

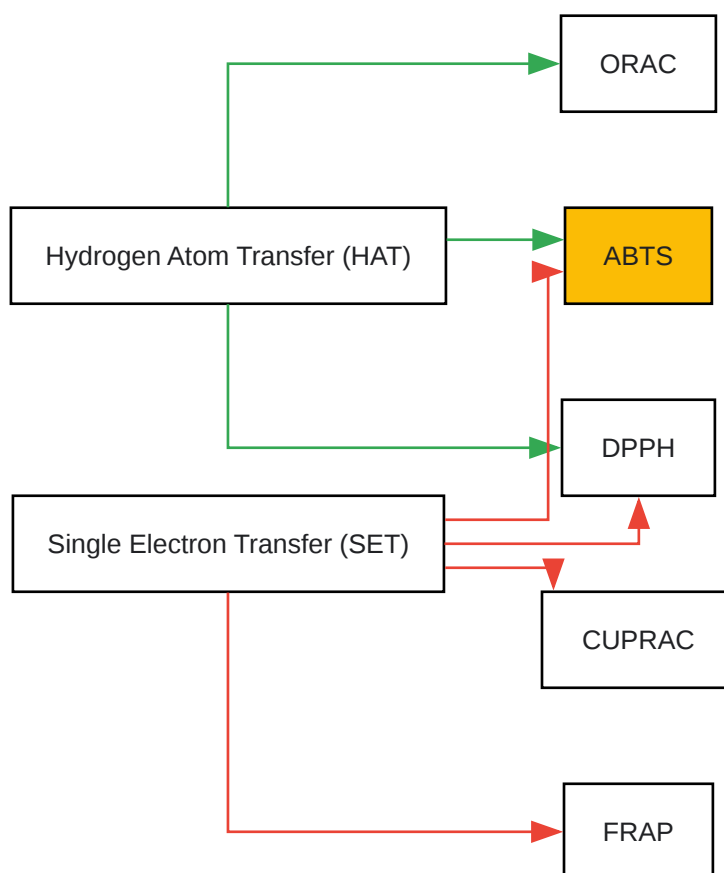
The correlation between different antioxidant assays provides insight into their interchangeability and the dominant antioxidant mechanisms they measure. The Pearson correlation coefficient ( $r$ ) or the coefficient of determination ( $r^2$ ) are commonly used to express this relationship. A higher value indicates a stronger correlation.

Assay Comparison	Sample Type	Correlation Coefficient (r or r <sup>2</sup> )	Observations
ABTS vs. DPPH	Guava Fruit Extracts	r = 0.68 - 0.97[1]	High positive correlation observed in methanolic extracts.
Plant Extracts	r = 0.906[2]	Significant correlation found across 30 different plant extracts.	
Spices, Herbs, Food Materials	r = 0.845[3]	Strong correlation, though slightly lower than ABTS vs. FRAP/TEAC.[3]	
ABTS vs. FRAP	Guava Fruit Extracts	r = 0.97[1]	Very high positive correlation.[1]
Plant Extracts	r = 0.946[2]	The highest correlation observed among the compared methods in this study. [2]	
Spices, Herbs, Food Materials	r = 0.907[3]	Strongest inter-assay correlation found.[3]	
Faba Bean Extracts	r = 0.795[4]	A positive correlation was observed.[4]	
ABTS vs. ORAC	Guava Fruit Extracts	r = 0.68[1]	The lowest correlation among the compared methods in this study. [1]
Sorghum and its products	High correlation	A high correlation was also found by Awika et al. (2003).[5]	

Human Serum	No correlation	No significant correlation was observed between serum TEAC (an ABTS-based assay) and serum ORAC.[6]	
ABTS vs. CUPRAC	Herbal Plant Infusions	Good correlation	The method proved to correlate well with the ABTS assay.[7]
Apricot Extracts	Good correlation	A good correlation was also observed in apricot extracts.[7]	
Selected Fruits, Vegetables, and Spices	Strong mutual correlation	A strong mutual correlation of assay results was found.[8] [9]	

## Classification of Antioxidant Assays

Antioxidant capacity assays can be broadly classified based on their underlying chemical reaction mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[5] The ABTS assay is considered a mixed-mode assay, operating through both HAT and SET mechanisms.[10]



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Classification of common antioxidant assays based on their primary reaction mechanism.

## Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below. Note that specific parameters such as incubation times and concentrations may be optimized based on the sample matrix and laboratory conditions.

### ABTS Assay Protocol

The ABTS assay is based on the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS<sup>•+</sup>).<sup>[3]</sup> The reduction of the pre-formed blue-green ABTS<sup>•+</sup> radical is measured by the decrease in absorbance, typically at 734 nm.<sup>[3]</sup>

- Preparation of ABTS Radical Cation (ABTS<sup>•+</sup>) Stock Solution:

- Prepare a 7 mM aqueous solution of ABTS.[6]
- Prepare a 2.45 mM aqueous solution of potassium persulfate.[6]
- Mix the ABTS and potassium persulfate solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.[3]
- Preparation of ABTS•+ Working Solution:
  - Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate buffered saline) to an absorbance of  $0.70 \pm 0.02$  at 734 nm.[11]
- Assay Procedure:
  - Add a small volume of the antioxidant standard (e.g., Trolox) or sample to the ABTS•+ working solution.[3]
  - After a fixed incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.[11]
- Calculation:
  - The percentage inhibition of absorbance is calculated relative to a control (without antioxidant). The antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[3]

## DPPH Assay Protocol

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay measures the capacity of an antioxidant to scavenge the stable DPPH free radical.[8][12] The reduction of the purple DPPH radical to a yellow-colored non-radical form is monitored by the decrease in absorbance at approximately 517 nm.[8][12]

- Preparation of DPPH Solution:
  - Prepare a stock solution of DPPH in a suitable solvent like methanol or ethanol.[8] From this, prepare a working solution with an absorbance of about 1.0 at 517 nm.

- Assay Procedure:
  - Add a specific volume of the antioxidant standard or sample to the DPPH working solution.  
[12]
  - Incubate the mixture in the dark for a specified period (e.g., 30 minutes).[12]
  - Measure the absorbance at 517 nm.[12]
- Calculation:
  - The percentage of DPPH radical scavenging activity is calculated. Results are often expressed as IC<sub>50</sub> (the concentration of antioxidant required to scavenge 50% of the DPPH radicals) or in terms of a standard equivalent.[12]

## ORAC Assay Protocol

The Oxygen Radical Absorbance Capacity (ORAC) assay measures the ability of an antioxidant to inhibit the oxidation of a fluorescent probe (commonly fluorescein) induced by a peroxy radical generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[7]  
[10]

- Reagent Preparation:
  - Prepare a working solution of the fluorescent probe (fluorescein).[10]
  - Prepare a solution of the free radical initiator (AAPH).[10]
  - Prepare a series of dilutions of the antioxidant standard (e.g., Trolox) and the test samples.[10]
- Assay Procedure:
  - In a microplate, add the antioxidant standard or sample, followed by the fluorescein solution.[10]
  - Incubate the plate at 37°C.[10]

- Initiate the reaction by adding the AAPH solution.[\[10\]](#)
- Immediately begin monitoring the fluorescence decay kinetically over time using a fluorescence microplate reader.[\[10\]](#)
- Calculation:
  - The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank from that of the sample. The results are typically expressed as Trolox Equivalents.[\[10\]](#)

## FRAP Assay Protocol

The Ferric Reducing Antioxidant Power (FRAP) assay measures the ability of antioxidants to reduce the ferric-tripyridyltriazine ( $\text{Fe}^{3+}$ -TPZ) complex to the ferrous ( $\text{Fe}^{2+}$ ) form, which has an intense blue color and can be monitored by absorbance at 593 nm.[\[13\]](#)

- Preparation of FRAP Reagent:
  - The FRAP reagent is prepared by mixing acetate buffer (pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a solution of  $\text{FeCl}_3 \cdot 6\text{H}_2\text{O}$ .[\[13\]](#)
- Assay Procedure:
  - Add the FRAP reagent to the antioxidant standard or sample.[\[13\]](#)
  - After a specified incubation time at 37°C, measure the absorbance at 593 nm.[\[13\]](#)
- Calculation:
  - The antioxidant capacity is determined from a standard curve of a known antioxidant (e.g.,  $\text{FeSO}_4$  or Trolox) and expressed as FRAP value or in standard equivalents.[\[13\]](#)

## CUPRAC Assay Protocol

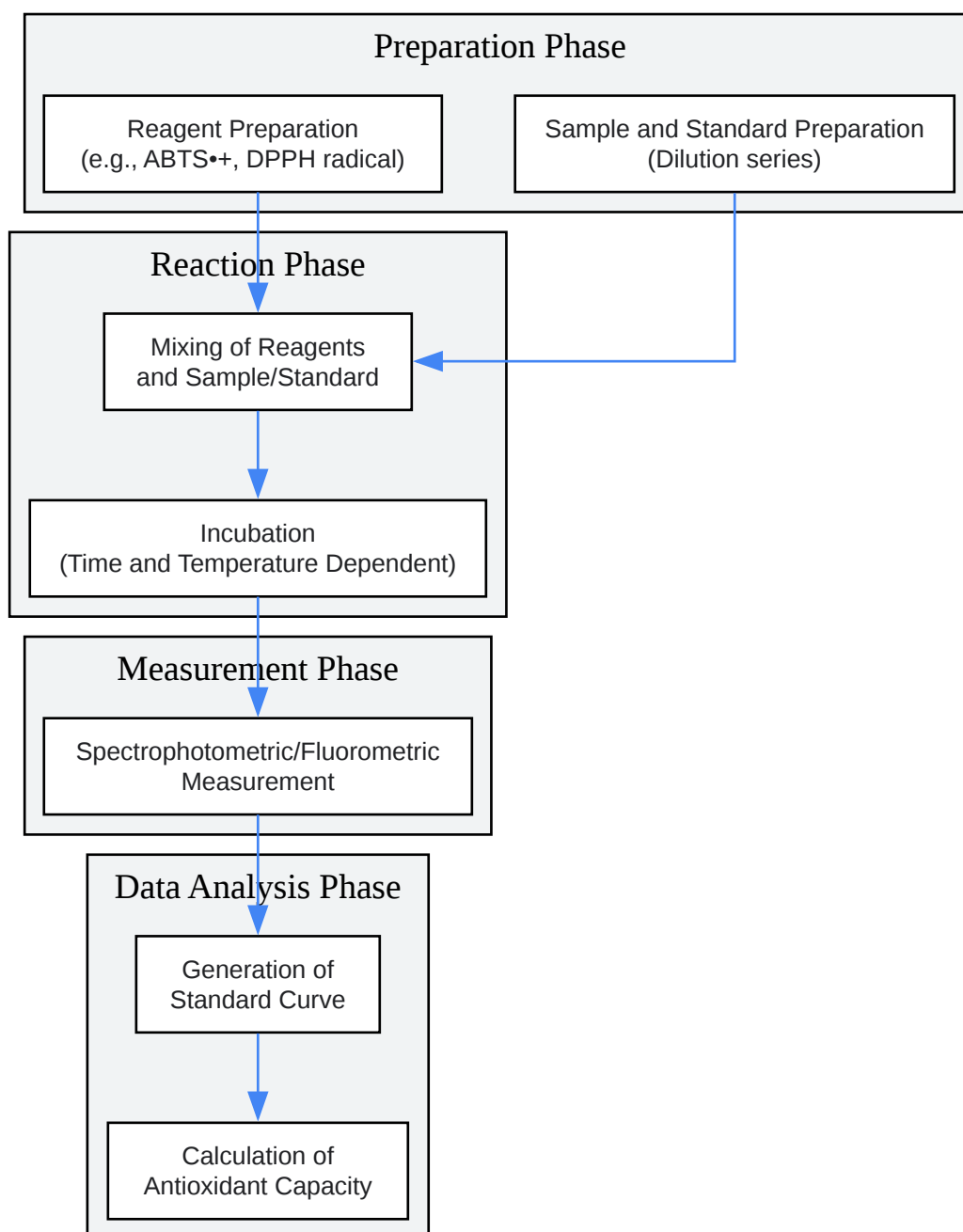
The Cupric Ion Reducing Antioxidant Capacity (CUPRAC) assay is based on the reduction of the cupric ion-neocuproine ( $\text{Cu}^{2+}$ -Nc) complex to the cuprous ion-neocuproine ( $\text{Cu}^{+}$ -Nc)

complex by antioxidants. The resulting colored chelate has a maximum absorption at 450 nm.  
[2]

- Reagent Preparation:
  - Prepare solutions of copper(II) chloride, neocuproine in ethanol, and an ammonium acetate buffer (pH 7.0).
- Assay Procedure:
  - Mix the antioxidant standard or sample with the copper(II) chloride, neocuproine, and ammonium acetate buffer solutions.
  - After a 30-minute incubation period at room temperature, measure the absorbance at 450 nm.
- Calculation:
  - The antioxidant capacity is determined using a standard curve of a known antioxidant (e.g., Trolox) and expressed in standard equivalents.[2]

## Experimental Workflow

The general workflow for spectrophotometric antioxidant assays involves several key steps, from reagent preparation to data analysis.



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A generalized workflow for conducting spectrophotometric antioxidant capacity assays.

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